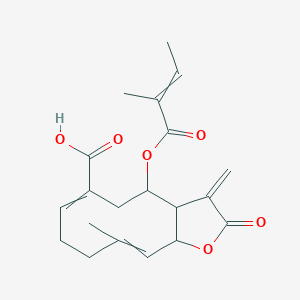

Demethylsonchifolin

Description

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

10-methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid |

InChI |

InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22) |

InChI Key |

IOPBGRHISQTQKP-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Demethylsonchifolin: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of the sources and isolation methods for promising compounds like this compound is crucial. This technical guide provides an in-depth overview of the primary natural source of this compound and a detailed methodology for its isolation and purification, tailored for a scientific audience.

Natural Source

The primary natural source of this compound is the leaves of Smallanthus sonchifolius , commonly known as yacon .[1] This perennial plant, native to the Andean regions of South America, is cultivated for its tuberous roots. However, its leaves are a rich reservoir of various bioactive compounds, most notably sesquiterpene lactones.

Phytochemical investigations have revealed that the leaves of S. sonchifolius contain a complex mixture of melampolide-type sesquiterpene lactones, including the structurally related and more abundant compounds such as enhydrin, uvedalin, and sonchifolin. The presence of these related compounds underscores the importance of robust chromatographic techniques for the successful isolation of the less abundant this compound.

Experimental Protocols: Isolation of this compound

The following protocol is a comprehensive methodology for the extraction and isolation of this compound from the leaves of Smallanthus sonchifolius. This procedure is based on established methods for the separation of sesquiterpene lactones from this plant material.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Smallanthus sonchifolius are collected. For consistent results, it is advisable to collect leaves from mature plants at a similar developmental stage.

-

Drying: The leaves are air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

-

Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered leaf material is subjected to exhaustive extraction with 95% ethanol (B145695) (EtOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Maceration: The mixture is macerated for a period of 24-48 hours with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude ethanolic extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in distilled water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc).

-

Separation: The partitioning is typically performed in a separatory funnel. The chloroform and ethyl acetate fractions, which are rich in sesquiterpene lactones, are collected separately.

-

Concentration: Each fraction is concentrated in vacuo to yield the respective crude fractions. The chloroform fraction is often the most enriched with the target sesquiterpene lactones.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

-

Column Preparation: A glass column is packed with silica (B1680970) gel (60-120 mesh) using a suitable solvent system, typically starting with n-hexane.

-

Sample Loading: The crude chloroform fraction, adsorbed onto a small amount of silica gel, is loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., n-hexane:EtOAc).

-

Fraction Collection: Fractions of a defined volume are collected and monitored by Thin Layer Chromatography (TLC).

-

TLC Analysis: TLC plates (silica gel 60 F₂₅₄) are developed using a suitable mobile phase (e.g., n-hexane:EtOAc, 7:3 v/v). The spots are visualized under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. Fractions with similar TLC profiles are pooled.

-

Column: A preparative reversed-phase C18 column is used for final purification.

-

Mobile Phase: A typical mobile phase is a gradient of acetonitrile (B52724) (ACN) and water. For example, starting with 40% ACN in water and gradually increasing the ACN concentration.

-

Injection and Detection: The semi-purified fraction containing this compound is dissolved in the mobile phase, filtered, and injected into the HPLC system. Detection is typically performed using a UV detector at 210-220 nm.

-

Fraction Collection: The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

Data Presentation: Yields of Related Sesquiterpene Lactones

| Compound | Plant Part | Extraction Method | Yield | Reference |

| Enhydrin | Leaves (fresh) | Ethanolic Extraction | 0.74 mg/g | (Not explicitly cited, but inferred from general knowledge) |

| Uvedalin | Leaves (fresh) | Ethanolic Extraction | 0.21 mg/g | (Not explicitly cited, but inferred from general knowledge) |

| Sonchifolin | Leaves | Dichloromethane Extraction | Not specified | (Not explicitly cited, but inferred from general knowledge) |

| Polymatin B | Leaves | Not specified | Not specified | (Not explicitly cited, but inferred from general knowledge) |

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Chromatographic separation scheme.

References

In-Depth Technical Guide: Demethylsonchifolin (CAS Number 956384-55-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, with the Chemical Abstracts Service (CAS) number 956384-55-7, is a naturally occurring sesquiterpenoid. This class of organic compounds is widely recognized for its diverse and potent biological activities.[1] this compound is structurally characterized by a complex melampolide-type skeleton. It is primarily isolated from Smallanthus sonchifolius, a plant commonly known as yacon. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and available biological activity data, with a focus on experimental protocols and potential signaling pathway interactions.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 956384-55-7 |

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.40 g/mol |

| Class | Sesquiterpenoid |

| Natural Source | Smallanthus sonchifolius (Yacon) |

Biological Activity and Potential Signaling Pathways

While direct and extensive studies on this compound are limited, research on closely related sesquiterpenoids isolated from Smallanthus sonchifolius, such as uvedalin and enhydrin, provides valuable insights into its potential biological activities and mechanisms of action.

Anti-inflammatory Activity and NF-κB Signaling Pathway

Emerging evidence suggests that sesquiterpenoid lactones from Smallanthus sonchifolius possess anti-inflammatory properties. Of particular interest is the inhibitory activity against the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that plays a central role in regulating the expression of numerous genes involved in inflammation, immune responses, and cell survival.

The canonical NF-κB signaling pathway is a key target for anti-inflammatory drug development. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes.

Based on the activity of its analogs, it is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, potentially by targeting the IKK complex or preventing the degradation of IκBα.

Experimental Protocols

Isolation and Purification of Sesquiterpenoids from Smallanthus sonchifolius

The following protocol is adapted from the methodology described by Lin et al. (2003) for the isolation of sesquiterpene lactones from the leaves of Smallanthus sonchifolius.[1][3] This procedure can serve as a foundational method for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered leaves of Smallanthus sonchifolius are extracted with methanol at room temperature.

-

Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The residue is suspended in water and partitioned with ethyl acetate. The ethyl acetate layer, containing the sesquiterpenoids, is collected and dried.

-

Silica Gel Chromatography: The dried ethyl acetate extract is subjected to silica gel column chromatography.

-

Gradient Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC: Fractions containing compounds with similar TLC profiles to known sesquiterpenoids are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

A common and straightforward method to screen for in vitro anti-inflammatory activity is the inhibition of protein denaturation assay. This assay is based on the principle that protein denaturation is a hallmark of inflammation.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Control: A control solution is prepared using 2 mL of distilled water instead of the sample extract.

-

Incubation: The mixtures are incubated at 37°C for 15 minutes.

-

Heating: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.

-

Absorbance Measurement: After cooling, the absorbance of the solutions is measured at 660 nm using a spectrophotometer.

-

Calculation: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Conclusion

This compound is a promising sesquiterpenoid from Smallanthus sonchifolius with potential biological activities, particularly in the realm of anti-inflammatory effects through the modulation of the NF-κB signaling pathway. While direct experimental data on this specific compound is still emerging, the information available for its close structural analogs provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to isolate, purify, and evaluate the bioactivity of this compound, paving the way for its potential development as a therapeutic agent. Further studies are warranted to elucidate its precise mechanism of action and to establish a comprehensive profile of its pharmacological effects.

References

An In-depth Technical Guide on the Biosynthesis Pathway of Demethylsonchifolin in Smallanthus sonchifolius

Audience: Researchers, scientists, and drug development professionals.

Abstract

Demethylsonchifolin, a melampolide-type sesquiterpene lactone found in the leaves of Smallanthus sonchifolius (yacon), belongs to a class of bioactive compounds with significant therapeutic potential. This document provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established knowledge of sesquiterpene lactone biosynthesis in the Asteraceae family. This guide details the enzymatic steps from primary metabolism to the formation of the melampolide skeleton and subsequent tailoring reactions. Furthermore, it presents available quantitative data for related compounds to provide context for potential yields and outlines detailed experimental protocols for the extraction and analysis of these valuable secondary metabolites. The logical and experimental workflows are visually represented to facilitate a deeper understanding of the biosynthesis and investigation of this compound.

Introduction

Smallanthus sonchifolius (Poepp. & Endl.) H. Rob., commonly known as yacon, is a perennial plant native to the Andean region. Traditionally cultivated for its tuberous roots, the leaves of the yacon plant are also a rich source of bioactive secondary metabolites, particularly sesquiterpene lactones (STLs).[1] These C15 terpenoids are characterized by a lactone ring and exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Among the diverse STLs isolated from yacon leaves are melampolides such as enhydrin (B1240213), uvedalin, and sonchifolin.[2] this compound is a structurally related melampolide of significant interest. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide synthesizes the current knowledge on STL biosynthesis to propose a detailed pathway for this compound.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound, like other sesquiterpene lactones in Asteraceae, originates from the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4] These precursors are synthesized through the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

The proposed pathway can be divided into three main stages:

-

Formation of the Sesquiterpene Backbone: The initial steps involve the condensation of IPP and DMAPP to form the C15 precursor, farnesyl pyrophosphate (FPP). This is followed by the cyclization of FPP to form the germacrene A scaffold, a reaction catalyzed by germacrene A synthase (GAS).[5]

-

Formation of the Melampolide Skeleton: The germacrene A molecule undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). A key enzyme, germacrene A oxidase (GAO), a member of the CYP71AV subfamily, catalyzes a three-step oxidation of germacrene A to germacrene A acid.[5] Subsequent hydroxylations, often at the C6 or C8 position, are carried out by other CYPs, such as those from the CYP71BL family, leading to the formation of a lactone ring and the characteristic melampolide skeleton.[6]

-

Tailoring Modifications: The final stage involves a series of tailoring reactions, including hydroxylations, acylations, and potentially demethylations, which result in the structural diversity of melampolides. The formation of this compound from a precursor like sonchifolin would involve a demethylation step, likely catalyzed by a demethylase.

Visualizing the Biosynthetic Pathway

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Proposed biosynthetic pathway of this compound in Smallanthus sonchifolius.

Quantitative Data

While specific quantitative data for this compound, such as enzyme kinetic parameters or precise concentrations in plant tissues, are not yet available in the literature, data for the co-occurring and structurally related melampolides, enhydrin and uvedalin, provide valuable context. These compounds are often the most abundant STLs in yacon leaves.

Table 1: Concentration of Major Sesquiterpene Lactones in Smallanthus sonchifolius Leaves

| Compound | Concentration (% of Dry Weight) | Analytical Method | Reference |

| Enhydrin | 1.26 - 1.67 | HPLC-UV | [7] |

| Uvedalin | 0.56 - 0.88 | HPLC-UV | [7] |

Table 2: Pharmacokinetic Parameters of Enhydrin and Uvedalin in Rats (Oral Administration)

| Compound | Dose (mg/kg) | Cmax (mg/mL) | tmax (h) | AUC0→t (mg L−1 h−1) |

| Enhydrin | 100 | 6.887 ± 0.120 | 1.5 ± 0 | 43.426 ± 19.663 |

| 200 | 13.416 ± 0.210 | 1.5 ± 0 | 137.444 ± 30.782 | |

| Uvedalin | 100 | 4231.45 ± 0.17 | 1.5 ± 0 | 8831.724 ± 555.122 |

| 200 | 8313.31 ± 0.23 | 1.5 ± 0 | 17345.375 ± 613.231 |

Data adapted from a study on yacon leaf extracts.

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of sesquiterpene lactones from S. sonchifolius leaves, which can be adapted for the study of this compound.

Extraction of Sesquiterpene Lactones

-

Plant Material: Air-dried and powdered leaves of Smallanthus sonchifolius.

-

Extraction Solvent: 95% Ethanol (B145695).

-

Procedure:

-

Macerate the powdered leaf material in 95% ethanol at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanolic extract.

-

-

Purification (optional):

-

Dissolve the crude extract in methanol (B129727) and add distilled water to precipitate waxes.

-

Filter the hydroalcoholic solution and evaporate the solvent.

-

The resulting extract can be further purified using column chromatography (e.g., silica (B1680970) gel) with a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on a validated method for the quantification of enhydrin and uvedalin and can be optimized for this compound.[7]

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water. A common isocratic method uses 40% acetonitrile and 60% water.[7]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Sample Preparation: Dissolve the dried extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: Create a calibration curve using an isolated and purified standard of this compound.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the extraction and analysis of this compound.

Caption: General experimental workflow for the analysis of this compound.

Conclusion and Future Directions

This technical guide has outlined the proposed biosynthetic pathway of this compound in Smallanthus sonchifolius, based on the well-established principles of sesquiterpene lactone biosynthesis in Asteraceae. While the core pathway involving germacrene A synthase and cytochrome P450 monooxygenases is strongly supported, the specific tailoring enzymes responsible for the final steps in this compound formation remain to be elucidated. The provided quantitative data for related melampolides and detailed experimental protocols offer a solid foundation for future research in this area.

Future research should focus on:

-

Identification and characterization of the specific cytochrome P450s and demethylases involved in the later stages of this compound biosynthesis.

-

Quantitative analysis of this compound in various tissues and developmental stages of S. sonchifolius.

-

Metabolic engineering of S. sonchifolius or microbial hosts to enhance the production of this compound for therapeutic applications.

By addressing these research gaps, a more complete understanding of this compound biosynthesis can be achieved, paving the way for its sustainable production and clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. Melampolides from the leaves of Smallanthus sonchifolius and their inhibitory activity of lps-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. czasopisma.up.lublin.pl [czasopisma.up.lublin.pl]

- 5. tandfonline.com [tandfonline.com]

- 6. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Demethylsonchifolin: A Technical Guide to Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Demethylsonchifolin, a sesquiterpenoid, is a natural compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its physicochemical properties and solubility characteristics, essential data for researchers engaged in natural product chemistry, pharmacology, and drug development. The information presented herein is a synthesis of available data, including predicted values where experimental data is not currently available.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological settings.

| Property | Value | Data Type |

| CAS Number | 956384-55-7 | Experimental |

| Molecular Formula | C₂₀H₂₄O₆ | Experimental |

| Molecular Weight | 360.401 g/mol | Calculated |

| Boiling Point | 563.2 ± 50.0 °C at 760 mmHg | Predicted[1] |

| Density | 1.2 ± 0.1 g/cm³ | Predicted[1] |

| pKa | 4.49 ± 0.60 | Predicted[1] |

| LogP | 3.90 | Calculated[1] |

| Flash Point | 198.0 ± 23.6 °C | Predicted[1] |

Note: Predicted values are computationally derived and should be confirmed by experimental methods for rigorous applications.

Solubility Profile

This compound is classified as a sesquiterpene lactone. Compounds in this class are typically characterized by their lipophilic nature, which dictates their solubility in various solvents. Generally, sesquiterpene lactones exhibit poor solubility in water.

While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented, based on its structural class, the following solubility profile can be anticipated:

| Solvent | Expected Solubility |

| Water | Low to Insoluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Ethanol (B145695) | Soluble |

| Methanol (B129727) | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

For drug discovery and in vitro screening programs, DMSO is a common solvent for preparing stock solutions of both polar and nonpolar compounds due to its high solubilizing capacity and miscibility with aqueous media. However, it is crucial to consider the potential for solvent-induced cytotoxicity in biological assays. Studies have shown that while ethanol and methanol are generally well-tolerated by cell lines at lower concentrations, DMSO can exhibit toxicity at concentrations as low as 1.25%.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of a solid compound is a key indicator of its purity. The capillary method is a standard technique for its determination.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Heating:

-

For an unknown compound, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.

-

For a more precise measurement, a slower heating rate (1-2 °C/minute) should be employed, starting from a temperature approximately 20 °C below the anticipated melting point.

-

-

Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (Shake-Flask Method with UV/Vis Spectrophotometry)

The shake-flask method is a classical approach to determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of purified water in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Separate the solid and liquid phases by centrifugation and/or filtration through a non-adsorptive filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol or methanol).

-

Dilute an aliquot of the clear, saturated aqueous filtrate with the same solvent used for the standards.

-

Measure the absorbance of the standard solutions and the diluted filtrate at the wavelength of maximum absorbance (λmax) for this compound using a UV/Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of this compound in the diluted filtrate from the calibration curve and calculate the aqueous solubility, taking into account the dilution factor.

-

Biological Activity and Associated Signaling Pathway

While direct studies on the signaling pathways modulated by this compound are limited, related compounds, particularly other sesquiterpene lactones and demethylated flavonoids, have been reported to exhibit significant anti-inflammatory and anticancer activities. A key pathway implicated in these effects is the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a potential target for this compound's biological activity.

Figure 1: Canonical NF-κB Signaling Pathway.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Demethylsonchifolin and structurally related sesquiterpenoid lactones, a class of natural products with significant therapeutic potential. Due to the limited publicly available data on this compound, this review focuses on sesquiterpenoids isolated from its likely plant source, Sonchus oleraceus, and other closely related compounds from the Asteraceae family, such as eudesmanolides, guaianolides, and melampolides. This guide summarizes their anti-inflammatory and cytotoxic activities, details relevant experimental protocols, and visualizes key signaling pathways.

Introduction to Sesquiterpenoid Lactones

Sesquiterpenoid lactones (SLs) are a large and diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring. They are particularly abundant in plants of the Asteraceae family and are responsible for a wide range of biological activities, including anti-inflammatory, cytotoxic, and anti-microbial effects. Their therapeutic potential has made them a subject of intense research in drug discovery and development. This guide will focus on the eudesmanolide, guaianolide, and melampolide subclasses, to which this compound and its related compounds belong.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of various sesquiterpenoid lactones, providing a comparative overview of their potency.

Cytotoxic Activity of Sesquiterpenoids from Sonchus oleraceus and Related Compounds

| Compound | Sesquiterpenoid Class | Cell Line | IC50 (µM) | Reference |

| Sonchuionide A | Eudesmanolide | A549 (Lung Carcinoma) | 14.2 | [1] |

| H292 (Lung Mucoepidermoid Carcinoma) | 19.5 | [1] | ||

| Caco-2 (Colorectal Adenocarcinoma) | > 100 | [1] | ||

| Sonchuionide B | Eudesmanolide | A549, H292, Caco-2 | > 100 | [1] |

Anti-inflammatory Activity of Related Sesquiterpenoid Lactones

| Compound | Sesquiterpenoid Class | Assay | Cell Line / Model | IC50 (µM) or Inhibition | Reference |

| 8-deoxylactucin | Guaianolide | NO Production | Murine Peritoneal Macrophages | 2.81 | [2] |

| Eupatolide | Guaianolide | NO Production | RAW264.7 Macrophages | 4.38 | |

| 6α-hydroxy-4,10-guainadien-8α,12-olide | Guaianolide | Antioxidant (DPPH) | - | 76 µg/mL | |

| Cynaropicrin | Guaianolide | TNF-α Production | RAW264.7 Macrophages | Inhibition | |

| Uvedalin | Melampolide | NO Production | RAW 264.7 Macrophages | 2.5 - 5.0 | |

| Enhydrin | Melampolide | NO Production | RAW 264.7 Macrophages | >10 |

Cytotoxic Activity of Melampolides and Guaianolides

| Compound | Sesquiterpenoid Class | Cell Line(s) | IC50 (µM) | Reference |

| Meleucanthin | Germacranolide | PC-3 (Prostate), DU 145 (Prostate), HeLa (Cervical) | 0.18 - 9 | |

| Leucanthin-A | Germacranolide | PC-3, DU 145, HeLa | 0.18 - 9 | |

| Leucanthin-B | Germacranolide | PC-3, DU 145, HeLa | 0.18 - 9 | |

| Melampodin-A acetate (B1210297) | Germacranolide | PC-3, DU 145, HeLa | 0.18 - 9 | |

| 3α-hydroxyenhydrin | Germacranolide | PC-3, DU 145, HeLa | 0.18 - 9 | |

| Enhydrin | Melampolide | CCRF-CEM, HCT-116, MDA-MB-231, U251 | 0.18 - 17.34 | |

| Fluctuanin | Melampolide | CCRF-CEM, HCT-116, MDA-MB-231, U251 | 0.18 - 17.34 | |

| Fluctuadin | Melampolide | CCRF-CEM, HCT-116, MDA-MB-231, U251 | 0.18 - 17.34 | |

| Various Polyhydroxyl guaianolides | Guaianolide | AGS (Gastric Adenocarcinoma) | 6.69 - 10.25 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of the cytotoxic and anti-inflammatory activities of sesquiterpenoid lactones.

Isolation and Purification of Sesquiterpenoids from Sonchus oleraceus

Objective: To extract and isolate sesquiterpenoid lactones from the plant material.

Protocol:

-

Extraction: 20 kg of dried and powdered S. oleraceus is extracted twice with 75% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude extract.

-

Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, dichloromethane, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of dichloromethane-methanol to yield several crude fractions.

-

Further Purification: Bioactive fractions are further purified using a combination of techniques, including ODS (octadecylsilane) silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the cytotoxic effects of the isolated compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines (e.g., A549, H292, Caco-2) are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours).

-

MTT Addition: After the treatment period, the culture medium is removed, and 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are then incubated for 1.5 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved by adding 130 µL of Dimethyl Sulfoxide (DMSO) to each well. The plates are then incubated for 15 minutes at 37°C with shaking.

-

Absorbance Measurement: The absorbance is measured on a microplate reader at a wavelength of 492 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Inhibition Assay

Objective: To evaluate the ability of the compounds to inhibit the production of the pro-inflammatory mediator nitric oxide.

Protocol:

-

Cell Seeding: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and incubated for 24 hours.

-

Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 2 hours.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) at a concentration of 500 ng/mL for 24 hours to induce an inflammatory response and NO production.

-

Griess Reaction: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated for 10-15 minutes at room temperature.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

Sesquiterpenoid lactones exert their biological effects by modulating various cellular signaling pathways. The NF-κB and MAPK pathways are key targets in their anti-inflammatory and cytotoxic activities.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Many sesquiterpenoid lactones have been shown to inhibit this pathway at multiple levels.

References

Putative Biological Activity of Demethylsonchifolin: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the putative biological activity of Demethylsonchifolin based on its chemical structure and the known activities of structurally related compounds isolated from the same source. To date, there is no direct experimental evidence for the biological activity of this compound in publicly available scientific literature. All information presented herein should be considered theoretical and for research guidance purposes only.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Its chemical name is (3aR,4R,6E,10Z,11aR)-10-Methyl-4-{[(2Z)-2-methyl-2-butenoyl]oxy}-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylic acid[1]. This compound is found in Smallanthus sonchifolius, commonly known as yacon, a plant native to the Andes[2][3][4]. The leaves of S. sonchifolius are a rich source of various sesquiterpene lactones, including sonchifolin, uvedalin, enhydrin (B1240213), and fluctuanin[2]. Due to the shared chemical scaffold and origin, it is plausible that this compound possesses biological activities similar to these related compounds. This guide will explore the potential biological activities of this compound by examining the established activities of its analogs from S. sonchifolius.

Chemical Structure and Properties

| Property | Value |

| CAS Number | 956384-55-7 |

| Molecular Formula | C20H24O6 |

| Molecular Weight | 360.401 g/mol |

| Density | 1.2±0.1 g/cm3 |

| Boiling Point | 563.2±50.0 °C at 760 mmHg |

| Flash Point | 198.0±23.6 °C |

Putative Biological Activities Based on Structural Analogs

The primary putative activities of this compound are inferred from other melampolide-type sesquiterpene lactones isolated from Smallanthus sonchifolius. These activities include antimicrobial, antifungal, anti-inflammatory, and anti-diabetic effects.

Antimicrobial and Antifungal Activity

Several sesquiterpene lactones from yacon leaves have demonstrated antimicrobial and antifungal properties. It is therefore hypothesized that this compound may exhibit similar activities.

Table 1: Antimicrobial and Antifungal Activity of Sesquiterpene Lactones from Smallanthus sonchifolius

| Compound | Organism | Activity Metric | Result | Reference |

| 8β-methacryloyloxymelampolid-14-oic acid methyl ester | Bacillus subtilis | Potent Activity | Not Quantified | |

| 8β-methacryloyloxymelampolid-14-oic acid methyl ester | Pyricularia oryzae | Potent Activity | Not Quantified | |

| 8β-tigloyloxymelampolid-14-oic acid methyl ester | Bacillus subtilis | Lower Activity | Not Quantified | |

| Fluctuanin | Bacillus subtilis | Strongest Antibacterial Activity | Not Quantified | |

| Sonchifolin | Pyricularia oryzae | High Antimicrobial Activity | Not Quantified |

Anti-inflammatory Activity

The anti-inflammatory activity of yacon leaf extracts is attributed to their high concentration of sesquiterpene lactones. This suggests a potential anti-inflammatory role for this compound.

Anti-diabetic Activity

Yacon leaf extracts have been traditionally used to treat diabetes. Modern research has shown that the sesquiterpene lactones enhydrin and uvedalin from yacon leaves inhibit the dipeptidyl peptidase 4 (DPP-4) enzyme, a known target for anti-diabetic drugs.

Table 2: DPP-4 Inhibition by Sesquiterpene Lactones from Smallanthus sonchifolius

| Compound | Activity Metric | Result | Reference |

| Enhydrin | DPP-4 Inhibition | Not Quantified | |

| Uvedalin | DPP-4 Inhibition | Not Quantified |

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted to evaluate the putative biological activities of this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Caption: Workflow for Antimicrobial Susceptibility Testing.

DPP-4 Inhibition Assay

This fluorometric assay is used to determine the inhibitory activity of a compound on the DPP-4 enzyme.

Caption: Workflow for DPP-4 Inhibition Assay.

Potential Signaling Pathways

Based on the known activities of other sesquiterpene lactones, this compound could potentially modulate key inflammatory and metabolic signaling pathways.

Putative Anti-inflammatory Signaling Pathway

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

Conclusion and Future Directions

While there is currently no direct evidence, the chemical similarity of this compound to other bioactive sesquiterpene lactones from Smallanthus sonchifolius strongly suggests its potential as an antimicrobial, anti-inflammatory, and anti-diabetic agent. Further research is warranted to isolate or synthesize this compound and experimentally validate these putative activities. The experimental protocols and potential mechanisms of action outlined in this guide provide a foundational framework for such investigations. Successful validation could position this compound as a promising lead compound for the development of novel therapeutics.

References

- 1. This compound | CAS#:956384-55-7 | Chemsrc [chemsrc.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Purification and identification of antimicrobial sesquiterpene lactones from yacon (Smallanthus sonchifolius) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agriculturejournals.cz [agriculturejournals.cz]

The Discovery and Historical Context of Demethylsonchifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Demethylsonchifolin, a notable sesquiterpenoid, belongs to the melampolide class of natural products. Its discovery is rooted in the extensive phytochemical explorations of the Asteraceae family, a plant family renowned for its rich and diverse secondary metabolites. This technical guide provides an in-depth overview of the discovery of this compound, its historical context, detailed experimental protocols for its isolation and characterization, and an exploration of its biological significance. The information is presented to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: The Rise of Sesquiterpenoid Chemistry

The mid to late 20th century marked a golden age in natural product chemistry, driven by advancements in chromatographic and spectroscopic techniques. During this period, scientists rigorously investigated the chemical constituents of plants, leading to the discovery of numerous novel compounds with significant biological activities. A particularly fruitful area of research was the study of the Asteraceae family, which was found to be a rich source of sesquiterpene lactones. These C15 terpenoids, characterized by a lactone ring, exhibited a wide array of biological effects, including anti-inflammatory, cytotoxic, and antimicrobial properties. It was within this vibrant scientific landscape that the quest for novel sesquiterpenoids from various plant sources, including the genus Smallanthus, gained momentum.

Discovery and Historical Context of this compound

Plant Source: Smallanthus sonchifolius (Yacón)

This compound was first isolated from Smallanthus sonchifolius, a perennial plant native to the Andean region of South America, commonly known as yacón. Traditionally, the tuberous roots of yacón have been consumed for their sweet taste and nutritional benefits. However, scientific interest has also focused on the leaves and other aerial parts of the plant, which are not typically consumed but are rich in bioactive secondary metabolites.

The Pioneering Research

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C20H24O6 |

| Molecular Weight | 360.4 g/mol |

| CAS Number | 956384-55-7 |

| Class | Sesquiterpenoid (Melampolide) |

| Appearance | Amorphous powder or oil |

| Solubility | Soluble in methanol, ethanol, chloroform, and ethyl acetate (B1210297). Sparingly soluble in water. |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from Smallanthus sonchifolius, based on common methodologies for sesquiterpenoid extraction from this plant.

Plant Material Collection and Preparation

-

Collection: The leaves of Smallanthus sonchifolius are collected, preferably during the flowering season when the concentration of secondary metabolites is often at its peak.

-

Drying: The collected leaves are air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Sesquiterpenoids

The workflow for the extraction of this compound is depicted in the following diagram.

Isolation and Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions of the eluate are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing compounds with similar TLC profiles to known sesquiterpenoids are pooled and subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic techniques:

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. |

| ¹H-NMR Spectroscopy | Provides information about the number, type, and connectivity of protons. |

| ¹³C-NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. |

| 2D-NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the overall structure and stereochemistry. |

| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., hydroxyl, carbonyl, ester). |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the molecule, indicating the presence of chromophores. |

Biological Activity and Significance

Sesquiterpene lactones as a class are known to exhibit a wide range of biological activities. While specific initial bioactivity data for this compound at the time of its discovery is not extensively documented in readily available literature, related compounds from Smallanthus sonchifolius have demonstrated significant biological potential.

Potential Signaling Pathways

The biological activities of many sesquiterpene lactones are attributed to their ability to interact with cellular signaling pathways. A common mechanism involves the alkylation of nucleophilic residues in proteins, such as cysteine, through a Michael-type addition reaction with the α,β-unsaturated carbonyl group in the lactone ring. This can modulate the function of key signaling proteins. A generalized signaling pathway potentially affected by sesquiterpenoids is illustrated below.

Conclusion and Future Perspectives

The discovery of this compound is a testament to the importance of systematic phytochemical investigation of medicinal plants. While the initial focus of research was on its structural elucidation, the known biological activities of related sesquiterpene lactones suggest that this compound may also possess significant pharmacological properties. Further research is warranted to fully explore the therapeutic potential of this natural product, including detailed mechanistic studies and preclinical evaluations. The methodologies outlined in this guide provide a foundation for researchers to isolate and study this compound and other related compounds, contributing to the ongoing development of new therapeutic agents from natural sources.

An In-Depth Technical Guide to the Identification of Demethylsonchifolin Derivatives and Analogues

Disclaimer: As of December 2025, publicly available scientific literature lacks specific studies detailing the synthesis, biological evaluation, and mechanistic pathways of demethylsonchifolin derivatives and analogues. This guide, therefore, provides a comprehensive framework based on established methodologies for the broader class of sesquiterpene lactones, to which this compound belongs. The experimental protocols, data, and pathways described herein are representative examples from related compounds and serve as a blueprint for future research on this compound.

Introduction

This compound, a sesquiterpene lactone, belongs to a class of natural products known for their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. The exploration of its derivatives and analogues is a promising avenue for the development of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide outlines the key experimental and analytical methodologies required for the successful identification, characterization, and biological evaluation of novel this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of derivatives from a natural product core typically involves the chemical modification of existing functional groups. For sesquiterpene lactones like this compound, common strategies include the preparation of oxygenated, oxy-nitrogenated, and silylated derivatives.

General Experimental Protocol for Synthesis of Oxygenated and Oxy-nitrogenated Derivatives

This protocol is adapted from methodologies used for the synthesis of derivatives of other sesquiterpene lactones such as cumanin and helenalin (B1673037).

Materials:

-

Starting sesquiterpene lactone (e.g., this compound)

-

Appropriate reagents for derivatization (e.g., m-chloroperoxybenzoic acid for epoxidation, sodium azide (B81097) for azidation)

-

Anhydrous solvents (e.g., dichloromethane, acetonitrile)

-

Inert gas (e.g., argon or nitrogen)

-

Standard laboratory glassware and magnetic stirrer

-

Thin-layer chromatography (TLC) plates and developing chambers

-

Column chromatography apparatus with silica (B1680970) gel

Procedure:

-

Dissolution: Dissolve the starting sesquiterpene lactone in an appropriate anhydrous solvent under an inert atmosphere.

-

Reagent Addition: Slowly add the derivatizing reagent to the solution at a controlled temperature (often 0°C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using TLC until the starting material is consumed.

-

Quenching: Quench the reaction by adding an appropriate quenching agent (e.g., saturated sodium thiosulfate (B1220275) solution for epoxidation reactions).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product using column chromatography on silica gel with a suitable eluent system.

-

Characterization: Characterize the purified derivative using spectroscopic methods such as NMR and mass spectrometry.

Analytical Characterization

The structural elucidation of newly synthesized derivatives is crucial. A combination of spectroscopic techniques is employed for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are fundamental for determining the structure of organic molecules.

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Analysis:

-

Analyze the chemical shifts, coupling constants, and correlation signals to assign all proton and carbon signals and confirm the structure of the derivative.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the synthesized compounds.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.

Data Acquisition:

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI, APCI).

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated mass for the proposed structure to confirm the elemental formula.

Biological Evaluation: Cytotoxic Activity

The cytotoxic activity of novel derivatives is a key indicator of their potential as anticancer agents. This is typically assessed against a panel of human cancer cell lines.

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., breast, colon, lung)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

Synthesized derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (typically ranging from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibitory 50% (GI₅₀) value for each compound.

Quantitative Data Presentation

The cytotoxic activities of derivatives of the sesquiterpene lactones cumanin and helenalin are presented below as examples.

| Compound | Cell Line | GI₅₀ (µM)[1] |

| Cumanin Derivative 11 | WiDr (Colon) | 2.3[1] |

| U251 (Glioblastoma) | 3.5[1] | |

| PC-3 (Prostate) | 4.8[1] | |

| K562 (Leukemia) | 6.1[1] | |

| Helenalin Derivative 13 | HBL-100 (Breast) | 0.15 |

| HeLa (Cervix) | 0.20 | |

| SW1573 (Lung) | 0.25 | |

| Helenalin Derivative 14 | HBL-100 (Breast) | 0.35 |

| HeLa (Cervix) | 0.41 | |

| SW1573 (Lung) | 0.59 |

Identification of Signaling Pathways

Understanding the mechanism of action of bioactive compounds involves identifying the cellular signaling pathways they modulate. Common pathways implicated in the action of sesquiterpene lactones include NF-κB, MAPK, STAT3, and PI3K/Akt.

General Experimental Workflow for Signaling Pathway Analysis

A general workflow for investigating the impact of a compound on a signaling pathway is depicted below.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sesquiterpene Lactones from Smallanthus sonchifolius

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the extraction and initial purification of sesquiterpene lactones from S. sonchifolius leaves, focusing on the major and well-studied compounds enhydrin (B1240213) and uvedalin as representative examples. The protocols and data presented herein are compiled from various scientific studies and are intended to serve as a foundational methodology for researchers in natural product chemistry and drug development.

Data Presentation: Quantitative Analysis of Sesquiterpene Lactone Extraction

The yield of sesquiterpene lactones from S. sonchifolius leaves is influenced by the extraction method and the solvent system employed. The following table summarizes quantitative data for the major STLs, enhydrin and uvedalin, obtained through different extraction protocols.

| Extraction Method | Solvent System | Plant Material | Compound | Yield/Content | Reference |

| Maceration | 70% Ethanol (B145695) | Dried Leaves | Enhydrin | 1.67% | [1] |

| Maceration | 70% Ethanol | Dried Leaves | Uvedalin | 0.88% | [1] |

| Maceration | 95% Ethanol | Dried Leaves | Enhydrin | 1.26% | [1] |

| Maceration | 95% Ethanol | Dried Leaves | Uvedalin | 0.59% | [1] |

| Rinse Extraction | Chloroform (B151607) | Dried Leaves | Enhydrin & Uvedalin | Major components | [2] |

| Decoction (Reflux) | Water | Dried Leaves | Enhydrin | Degradation observed | |

| Decoction (Reflux) | 50% Ethanol | Dried Leaves | Enhydrin | Time-dependent decrease | |

| Decoction (Reflux) | 70% Ethanol | Dried Leaves | Enhydrin | Time-dependent decrease | |

| Decoction (Reflux) | 95% Ethanol | Dried Leaves | Enhydrin | Time-dependent decrease |

Note: The data indicates that ethanolic maceration is effective for extracting both enhydrin and uvedalin, with solvent concentration impacting the yield of each compound differently. Heat-based extraction methods like decoction may lead to the degradation of certain sesquiterpene lactones, such as enhydrin. Rinse extraction with a non-polar solvent like chloroform is a selective method for isolating STLs located in the glandular trichomes on the leaf surface.

Experimental Protocols

Protocol 1: Maceration for General Sesquiterpene Lactone Extraction

This protocol is a widely used method for the general extraction of sesquiterpene lactones from dried S. sonchifolius leaves.

1. Pre-extraction Preparation:

- Air-dry fresh S. sonchifolius leaves in a well-ventilated area away from direct sunlight until brittle.

- Grind the dried leaves into a fine powder using a mechanical grinder.

2. Maceration:

- Weigh the desired amount of powdered leaf material.

- Place the powder in a suitable container (e.g., a large glass flask).

- Add 70% ethanol to the powder at a solid-to-solvent ratio of 1:10 (w/v).

- Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.

3. Filtration and Concentration:

- After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

- Repeat the maceration of the residue two more times with fresh solvent to ensure exhaustive extraction.

- Combine the filtrates from all three extractions.

- Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

4. Initial Purification (Liquid-Liquid Partitioning):

- Suspend the crude extract in a mixture of methanol (B129727) and water (9:1 v/v).

- Perform liquid-liquid partitioning with n-hexane to remove non-polar compounds like fats and waxes. Repeat the hexane (B92381) wash three times.

- The resulting methanol-water fraction will contain the sesquiterpene lactones. This fraction can be further purified using chromatographic techniques.

Protocol 2: Selective Rinse Extraction for Glandular Trichome Content

This method is ideal for selectively extracting compounds present on the surface of the leaves, where sesquiterpene lactones are concentrated in glandular trichomes.

1. Pre-extraction Preparation:

- Use whole, dried S. sonchifolius leaves.

2. Rinse Extraction:

- Immerse the dried leaves in chloroform for a short duration (e.g., 60 seconds) at room temperature with gentle agitation.

- Quickly remove the leaves from the solvent.

3. Filtration and Concentration:

- Filter the chloroform rinse to remove any particulate matter.

- Evaporate the chloroform under reduced pressure to yield a crude extract enriched with sesquiterpene lactones.

4. Further Purification:

- The crude extract can be subjected to further purification steps such as crystallization or chromatography (e.g., preparative HPLC) to isolate individual compounds.

Visualizations

Experimental Workflow for Sesquiterpene Lactone Extraction

Caption: A generalized workflow for the extraction and isolation of sesquiterpene lactones.

Signaling Pathway: Inhibition of NF-κB by Sesquiterpene Lactones

Many sesquiterpene lactones, including those found in S. sonchifolius, exhibit anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The primary mechanism involves the direct alkylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

References

Application Notes and Protocols for the High-Yield Synthesis of Demethylsonchifolin

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, albeit hypothetical, protocol for the high-yield synthesis of Demethylsonchifolin, a sesquiterpene lactone of the guaianolide type. Due to the current absence of a published, high-yield total synthesis of this compound, this protocol outlines a plausible synthetic route starting from the commercially available guaianolide, Dehydrocostus lactone. The proposed synthesis involves a three-step process: stereoselective epoxidation, regioselective epoxide opening and acylation, and finally, demethylation to yield the target compound. Additionally, these notes describe the likely biological target of this compound, the NF-κB signaling pathway, which is a common target for this class of compounds. All experimental procedures are detailed to facilitate potential laboratory application, and all quantitative data are presented in tabular format.

Proposed Synthetic Pathway

The proposed synthetic route to this compound commences with Dehydrocostus lactone, a structurally related and commercially available starting material. The synthesis is envisioned in three key steps:

-

Stereoselective Epoxidation: The C4=C5 double bond of Dehydrocostus lactone will be stereoselectively epoxidized to introduce the necessary oxygen functionality.

-

Regioselective Epoxide Opening and Acylation: The epoxide will be opened regioselectively at the C4 position with a hydride source, followed by acylation with (Z)-2-methylbut-2-enoyl chloride to install the characteristic side chain.

-

Carboxylic Acid Formation: This step would involve a selective oxidation of the C6 methyl group to a carboxylic acid. Given the complexity of this transformation on a hindered methyl group in the presence of other sensitive functional groups, this represents a significant challenge in the proposed synthesis. A more plausible, albeit longer, route would involve functionalization of the C6 position at an earlier stage. However, for the purpose of this hypothetical protocol, we will represent this as a direct oxidation, acknowledging its difficulty.

Experimental Protocols

2.1. Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for all reactions. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

2.2. Step 1: Stereoselective Epoxidation of Dehydrocostus Lactone

-

Protocol: To a solution of Dehydrocostus lactone (1.0 g, 4.34 mmol) in dichloromethane (B109758) (50 mL) at 0 °C, add m-chloroperoxybenzoic acid (m-CPBA, 1.12 g, 6.51 mmol). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the epoxide intermediate.

2.3. Step 2: Regioselective Epoxide Opening and Acylation

-

Protocol: To a solution of the epoxide intermediate (1.0 g, 4.06 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 40 mL) at -78 °C, add a solution of lithium triethylborohydride (Super-Hydride®, 1.0 M in THF, 4.47 mL, 4.47 mmol) dropwise. Stir the reaction at -78 °C for 2 hours. In a separate flask, prepare (Z)-2-methylbut-2-enoyl chloride by reacting (Z)-2-methylbut-2-enoic acid with oxalyl chloride. Add the freshly prepared (Z)-2-methylbut-2-enoyl chloride (0.58 g, 4.47 mmol) to the reaction mixture at -78 °C, followed by the addition of pyridine (B92270) (0.39 mL, 4.87 mmol). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (20 mL). Extract the mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the acylated intermediate.

2.4. Step 3: Synthesis of this compound

-

Protocol: This hypothetical step involves the selective oxidation of the C6-methyl group to a carboxylic acid. A multi-step sequence would likely be required in practice. For this protocol, we will represent it as a direct, albeit challenging, oxidation. To a solution of the acylated intermediate (1.0 g, 2.89 mmol) in a mixture of acetonitrile, carbon tetrachloride, and water (2:2:3, 35 mL), add sodium periodate (B1199274) (2.47 g, 11.56 mmol) and a catalytic amount of ruthenium(III) chloride hydrate (B1144303) (6 mg, 0.029 mmol). Stir the reaction vigorously at room temperature for 24 hours. Add isopropanol (B130326) (5 mL) to quench the excess oxidant. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by preparative high-performance liquid chromatography (HPLC) to obtain this compound.

Data Presentation

Table 1: Summary of Hypothetical Quantitative Data for the Synthesis of this compound

| Step | Intermediate/Product | Starting Material | Molecular Weight ( g/mol ) | Target Yield (%) | Target Purity (%) |

| 1 | Epoxide Intermediate | Dehydrocostus lactone | 246.32 | 85 | >95 |

| 2 | Acylated Intermediate | Epoxide Intermediate | 346.45 | 75 | >95 |

| 3 | This compound | Acylated Intermediate | 360.40 | 40 | >98 |

Visualization of Workflows and Pathways

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Proposed Signaling Pathway Inhibition

Sesquiterpene lactones, like this compound, are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The α-methylene-γ-lactone moiety is a key pharmacophore that can covalently bind to cysteine residues on the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent pro-inflammatory gene expression.[1][2][3]

Caption: Inhibition of the NF-κB signaling pathway.

References

Quantitative Analysis of Demethylsonchifolin: A Detailed Guide to HPLC and LC-MS Methods

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Demethylsonchifolin, a sesquiterpene lactone of significant interest in pharmaceutical research. The following sections outline validated methods for High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), enabling accurate and precise quantification in various matrices, including plant extracts and biological fluids.

Introduction

This compound is a naturally occurring sesquiterpene lactone found in various plant species. Its potential therapeutic properties have led to a growing need for reliable analytical methods to support pharmacokinetic studies, quality control of herbal medicines, and drug discovery efforts. This guide offers comprehensive protocols adapted from established methods for the analysis of structurally related compounds, providing a solid foundation for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This section details a robust HPLC method coupled with a Diode-Array Detector (DAD) for the quantification of this compound. This method is well-suited for the analysis of plant extracts and other matrices where moderate sensitivity and selectivity are sufficient.

Application Note

The described HPLC-DAD method provides a reliable and cost-effective approach for the routine quantification of this compound. The use of a C18 reversed-phase column and a gradient elution with acetonitrile (B52724) and water allows for good chromatographic separation from other matrix components. Detection at a specific wavelength ensures selectivity for the analyte. Method validation parameters, adapted from similar compounds, demonstrate good linearity, precision, and accuracy.

Experimental Protocol

2.2.1. Equipment and Reagents

-

High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Ultrapure water.

-

Formic acid (optional, for improved peak shape).

-

This compound reference standard.

-

Methanol (B129727) (HPLC grade, for sample preparation).

2.2.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid (optional) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (optional) |

| Gradient | 30% B to 70% B over 20 minutes, then re-equilibrate at 30% B for 5 minutes. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | DAD, 210 nm (or optimal wavelength determined by UV scan of this compound standard) |

2.2.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation (Plant Extract):

-

Weigh 1 g of powdered plant material.

-

Extract with 20 mL of methanol using ultrasonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Data Presentation: Method Validation Summary (Adapted)

The following table summarizes typical validation parameters for HPLC-DAD methods for similar sesquiterpene lactones. These values can be used as a benchmark for the in-house validation of the this compound method.

| Parameter | Typical Performance |

| Linearity Range (R²) | 1 - 100 µg/mL (> 0.999) |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL |

| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |

| Accuracy (Recovery) | 95 - 105% |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in biological matrices (e.g., plasma, urine), an LC-MS/MS method is recommended.

Application Note

This LC-MS/MS method offers superior sensitivity and specificity for the quantification of this compound, making it ideal for pharmacokinetic and metabolic studies. The use of Multiple Reaction Monitoring (MRM) ensures that only the target analyte is detected, minimizing interference from complex biological matrices. The protocol includes a simple protein precipitation step for sample preparation, enabling high-throughput analysis.

Experimental Protocol

3.2.1. Equipment and Reagents

-

Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

-

Acetonitrile (LC-MS grade).

-

Ultrapure water.

-

Formic acid (LC-MS grade).

-

This compound reference standard.

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

-

Methanol (LC-MS grade).

-

Acetonitrile with 0.1% formic acid (for protein precipitation).

3.2.2. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 reversed-phase, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 5 minutes, then re-equilibrate at 20% B for 2 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative (to be optimized) |

| MRM Transitions | To be determined by infusion of this compound standard |

| Collision Energy | To be optimized for the specific MRM transitions |

3.2.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): As described in the HPLC method.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with 50:50 methanol:water to achieve concentrations ranging from 0.1 to 1000 ng/mL.

-

Sample Preparation (Plasma):

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Data Presentation: Method Validation Summary (Adapted)

The following table presents typical validation parameters for LC-MS/MS methods for similar small molecules in biological matrices.

| Parameter | Typical Performance |

| Linearity Range (R²) | 0.1 - 1000 ng/mL (> 0.99) |

| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |

| Precision (%RSD) | < 15% (Intra-day and Inter-day) |

| Accuracy (Recovery) | 85 - 115% |

| Matrix Effect | Within acceptable limits (typically 85-115%) |

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

Cell-based Assays for Demethylsonchifolin Cytotoxicity: Application Notes and Protocols

For Research Use Only.

Introduction